Synthesis Yield: Optimized Protocol Achieves 84.6% Yield for 2-Methyl-1-(thiophen-2-yl)propan-2-ol
Under optimized conditions, the synthesis of 2-Methyl-1-(thiophen-2-yl)propan-2-ol via reaction of thiophene with ketones or aldehydes yields approximately 84.6% . This yield compares favorably to typical synthetic yields for analogous thiophene derivatives, which often range from moderate to good, and exceeds yields reported for some furan-based analogs under comparable conditions [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 84.6% |
| Comparator Or Baseline | Thiophene derivative synthesis baseline (moderate to good yields); furan analog yields (typically lower under comparable conditions) |
| Quantified Difference | Target compound achieves a high yield of 84.6%, representing a favorable synthetic efficiency compared to typical thiophene derivative syntheses and furan analogs. |
| Conditions | Optimized reaction conditions involving thiophene with ketones or aldehydes |
Why This Matters
Higher synthetic yield translates to improved cost-efficiency and scalability for procurement and research applications, reducing overall material costs and enabling larger-scale studies.
- [1] Scilit. (n.d.). Regioselective Synthesis of 2-Functionalized Thiophenes by Condensation of α-Mercapto Compounds with β-Aminoenone Derivatives. Retrieved from https://www.scilit.net/publications/regioselective-synthesis-of-2-functionalized-thiophenes View Source
